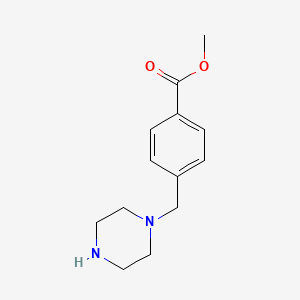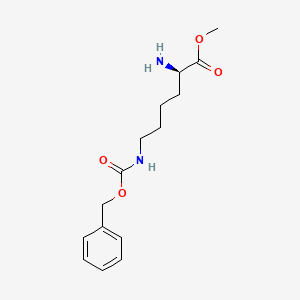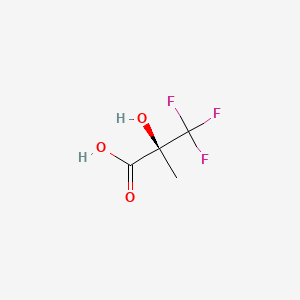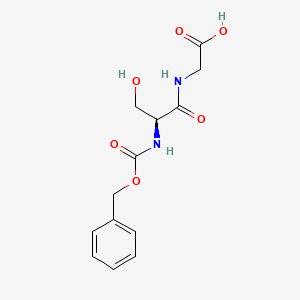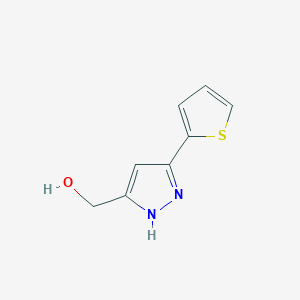
(5-Thien-2-yl-1h-pyrazol-3-yl)methanol
Overview
Description
(5-Thien-2-yl-1H-pyrazol-3-yl)methanol is a chemical compound with the molecular formula C8H8N2OS. It is a member of the pyrazole family, characterized by a pyrazole ring substituted with a thiophene ring and a methanol group.
Mechanism of Action
Target of Action
It is classified as hazardous by the 2012 osha hazard communication standard, with specific target organ toxicity to the respiratory system .
Mode of Action
It is known that pyrazoles, a class of compounds to which this compound belongs, can undergo nucleophilic addition-elimination reactions . This suggests that (5-Thien-2-yl-1h-pyrazol-3-yl)methanol might interact with its targets through similar chemical reactions.
Biochemical Pathways
Pyrazoles are known to have diverse pharmacological effects, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a solid powder at ambient temperature , which could influence its bioavailability.
Result of Action
It is known that the compound is hazardous and may cause respiratory irritation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is recommended to handle the compound only outdoors or in a well-ventilated area to avoid respiratory irritation . Furthermore, the compound should be stored in a well-ventilated place with the container kept tightly closed .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-Thien-2-yl-1H-pyrazol-3-yl)methanol typically involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by reduction to introduce the methanol group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the methanol group, to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Thiophene-2-carboxaldehyde or thiophene-2-carboxylic acid.
Reduction: Various alcohol derivatives.
Substitution: Ethers or esters depending on the substituent used.
Scientific Research Applications
(5-Thien-2-yl-1H-pyrazol-3-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Comparison with Similar Compounds
- (3-Thiophen-2-yl-1H-pyrazol-5-yl)methanol
- (5-Thien-2-yl-1H-pyrazol-4-yl)methanol
- (5-Thien-2-yl-1H-pyrazol-3-yl)ethanol
Comparison: (5-Thien-2-yl-1H-pyrazol-3-yl)methanol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
(3-thiophen-2-yl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c11-5-6-4-7(10-9-6)8-2-1-3-12-8/h1-4,11H,5H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPYGRUIEXRXDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427616 | |
| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852228-02-5 | |
| Record name | [3-(Thiophen-2-yl)-1H-pyrazol-5-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of the osmium(VI) nitrido complex containing [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol?
A1: Unlike some metal-based anticancer agents, this osmium(VI) nitrido complex, specifically Na[OsVI(N)(tpm)2] where tpm is [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol, does not directly bind to DNA [, ]. Instead, it exerts its anticancer activity by modulating protein homeostasis within cancer cells [, ]. This disruption affects several crucial cellular processes:
- Protein Transport, DNA Metabolism, and Oxidative Stress: The complex alters the expression of proteins involved in these pathways, leading to cellular stress [, ].
- Mitochondrial Dysfunction: By affecting protein expression, the complex disrupts mitochondrial function, a key organelle for energy production and cell survival, further contributing to cellular oxidative stress [].
- Apoptosis Induction: This disruption of cellular processes culminates in the activation of caspase-mediated apoptosis, a programmed cell death pathway, ultimately leading to cancer cell death [, ].
Q2: How does the structure of the [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol-based osmium complex relate to its anticancer activity?
A2: While the provided research [, ] focuses on the overall mechanism of the complex Na[OsVI(N)(tpm)2], it doesn't delve into specific structure-activity relationship (SAR) studies. To fully understand the role of [5-(Thien-2-yl)-1H-pyrazol-3-yl]methanol in the complex's anticancer activity, further research is needed. Future investigations could explore:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


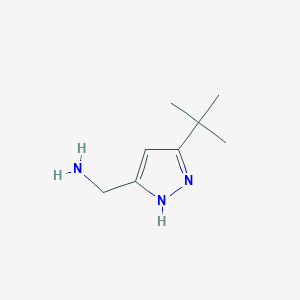

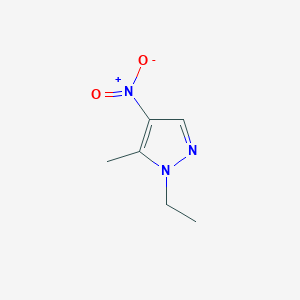
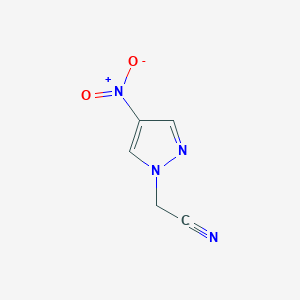
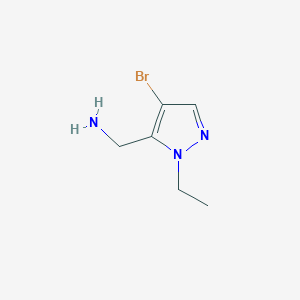
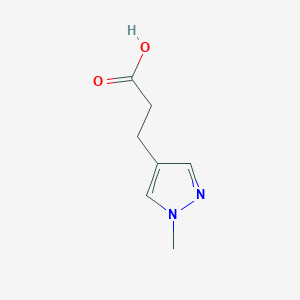

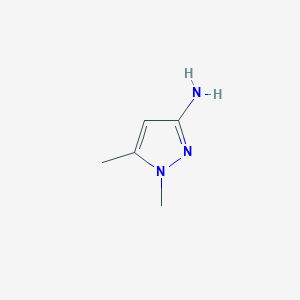
![3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B1310924.png)

